molecular formula C8H8BrNO2 B1279902 1-Bromo-2,3-dimethyl-4-nitrobenzene CAS No. 101421-63-0

1-Bromo-2,3-dimethyl-4-nitrobenzene

Cat. No. B1279902
M. Wt: 230.06 g/mol
InChI Key: PQSZBOYJFKZYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is often achieved through electrophilic aromatic substitution reactions. For example, the synthesis of 1-bromo-2,4-dinitrobenzene is reported to be conducted by nitration of bromobenzene in water, achieving a high yield and purity . Although the specific synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene is not detailed, similar methods could potentially be applied, with modifications to protect the methyl groups during the nitration process.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of electron-withdrawing groups, such as nitro and bromo substituents, which can influence the reactivity of the benzene ring. The crystal structure of related compounds, such as 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, shows that these molecules can exhibit disorder in the crystal lattice, with different substituents occupying the same crystallographic positions . This suggests that 1-Bromo-2,3-dimethyl-4-nitrobenzene may also exhibit interesting structural properties in the solid state.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is quite varied. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds, demonstrating a route for the formation of functionalized arylzinc species . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, which is different from their behavior in conventional solvents . These findings suggest that 1-Bromo-2,3-dimethyl-4-nitrobenzene could also participate in similar electrochemical reactions and that its reactivity might be solvent-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups. The presence of a nitro group typically increases the compound's reactivity due to its electron-withdrawing nature. The bromo substituent is a good leaving group, which can facilitate nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give products derived from aromatic nucleophilic substitution . The physical properties, such as melting and boiling points, solubility, and stability, would be expected to be affected by the presence of both nitro and bromo groups, as well as the methyl groups in the case of 1-Bromo-2,3-dimethyl-4-nitrobenzene. However, specific data for this compound is not provided in the papers.

Scientific Research Applications

1. Antifungal Properties Research

  • Application Summary: This compound has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues, which have been investigated for their antifungal properties .
  • Methods of Application: The compound is used in the synthesis of the analogues, which are then subjected to molecular docking studies and DFT-based chemical reactivity descriptor evaluations .
  • Results: The study found that these analogues exhibited promising antifungal properties against Candida albicans, an opportunistic fungal pathogen .

2. Synthesis of Imidazoles

  • Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene has been used in the synthesis of imidazoles .
  • Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

3. Protein Determination and Glutathione S-Transferase (GST) Assay

  • Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .
  • Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .
  • Results: The study did not provide specific results or outcomes obtained from this application .

4. Electrochemical Reduction Studies

  • Application Summary: This compound has been used in studies investigating its electrochemical reduction at zinc microelectrodes in ionic liquid .
  • Methods of Application: The compound is subjected to cyclic voltammetry to study its electrochemical behavior .
  • Results: The study did not provide specific results or outcomes obtained from this application .

5. Palladium-Catalyzed Stille Cross Coupling Reaction

  • Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as ligand .
  • Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .
  • Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

6. Synthesis of 1-Methyl-4-(4-Nitrophenoxy)Benzene

  • Application Summary: This compound reacts with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene .
  • Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .
  • Results: The study did not provide specific results or outcomes obtained from this application .

7. Synthesis of 2,4-Dinitrophenol

  • Application Summary: This compound has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .
  • Methods of Application: The compound is treated with a KO2-crown ether complex in benzene to yield 2,4-dinitrophenol .
  • Results: The study did not provide specific results or outcomes obtained from this application .

8. Protein Determination and Glutathione S-Transferase (GST) Assay

  • Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .
  • Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .
  • Results: The study did not provide specific results or outcomes obtained from this application .

9. Nitration of Alkanes

  • Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
  • Methods of Application: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
  • Results: Mixtures of products are invariably obtained .

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-bromo-2,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSZBOYJFKZYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dimethyl-4-nitrobenzene

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